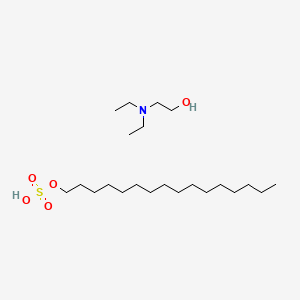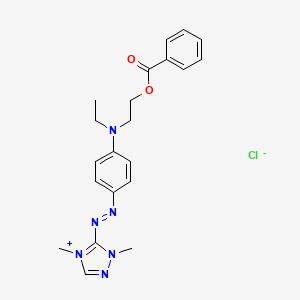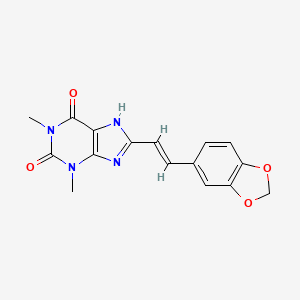
(3R,5S)-Atorvastatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5S)-Atorvastatin is a chiral compound and a member of the statin class of drugs. Statins are widely used to lower cholesterol levels in the blood and reduce the risk of cardiovascular diseases. Atorvastatin works by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-Atorvastatin involves several steps, starting from simple organic molecules. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The key steps include the formation of the lactone ring, introduction of the side chain, and resolution of the enantiomers to obtain the (3R,5S) isomer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process often includes the use of biocatalysts to enhance the stereoselectivity of the reactions. For example, the use of recombinant keto reductase in the reduction step has been shown to improve the efficiency and selectivity of the process .
Analyse Des Réactions Chimiques
Types of Reactions
(3R,5S)-Atorvastatin undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: Commonly used in the synthesis process to achieve the desired stereochemistry.
Substitution: Used to introduce different substituents on the aromatic ring or side chain.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions include various intermediates that are further processed to obtain the final this compound compound.
Applications De Recherche Scientifique
(3R,5S)-Atorvastatin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study chiral synthesis and stereoselective reactions.
Biology: Investigated for its effects on cellular cholesterol metabolism and its potential role in preventing neurodegenerative diseases.
Medicine: Widely used in clinical studies to evaluate its efficacy in lowering cholesterol levels and reducing cardiovascular risk.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems
Mécanisme D'action
(3R,5S)-Atorvastatin exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, atorvastatin reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Simvastatin
- Lovastatin
- Rosuvastatin
Uniqueness
(3R,5S)-Atorvastatin is unique due to its high potency and long half-life compared to other statins. It has a greater ability to lower LDL cholesterol levels and is effective at lower doses. Additionally, its chiral purity contributes to its efficacy and safety profile .
Propriétés
| 651770-09-1 | |
Formule moléculaire |
C33H35FN2O5 |
Poids moléculaire |
558.6 g/mol |
Nom IUPAC |
(3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid |
InChI |
InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27+/m0/s1 |
Clé InChI |
XUKUURHRXDUEBC-RRPNLBNLSA-N |
SMILES isomérique |
CC(C)C1=C(C(=C(N1CC[C@@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
SMILES canonique |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





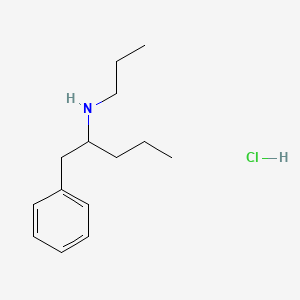

![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12777338.png)
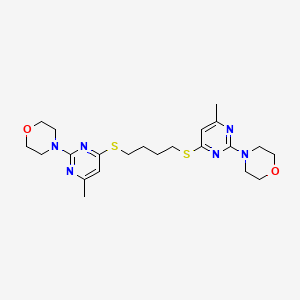
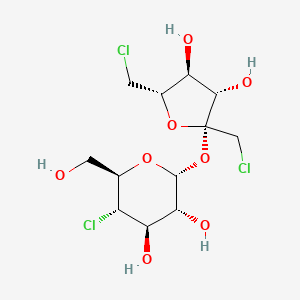
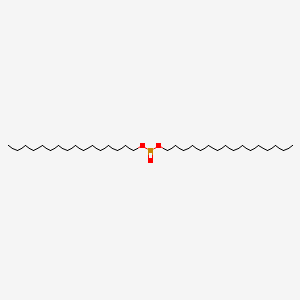
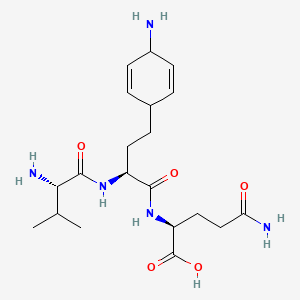
![[(3S,3aR,6S,6aS)-3-(3-phenylpropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12777360.png)
